

Application Notes and Protocols: RNAseq Analysis of Microglial Gene Expression with Tolebrutinib

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Compound of Interest		
Compound Name:	Tolebrutinib	
Cat. No.:	B611416	Get Quote

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Introduction

Tolebrutinib is an investigational, orally available, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a key enzyme in the signaling pathways of B-lymphocytes and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] In neuroinflammatory diseases such as multiple sclerosis (MS), microglia play a crucial role in both initiating and perpetuating the inflammatory cascade that leads to demyelination and neurodegeneration.[5] **Tolebrutinib**'s ability to cross the blood-brain barrier and modulate microglial activity presents a promising therapeutic strategy for targeting neuroinflammation directly within the CNS.[2][6]

This document provides detailed application notes and protocols for conducting RNA sequencing (RNAseq) analysis to investigate the effects of **Tolebrutinib** on microglial gene expression. The provided methodologies and data summaries are based on findings from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Data Presentation: Tolebrutinib's Impact on Microglial Gene Expression



Methodological & Application

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RNAseq analysis of human induced pluripotent stem cell (iPSC)-derived microglia treated with **Tolebrutinib** following stimulation with complexed immunoglobulin G (IgG) revealed a distinct BTK-dependent transcriptional signature.[1][3] In one study, a total of 250 genes were identified as differentially expressed (DEG) with an absolute fold-change of 1.5 or greater and a false discovery rate (FDR) of 0.05 or less.[1] Below is a summary of key up- and down-regulated genes, representing the modulation of neuroinflammatory pathways by **Tolebrutinib**.

Table 1: Differentially Expressed Genes in Human iPSC-Derived Microglia Treated with **Tolebrutinib**



Gene Symbol	Gene Name	Regulation	Putative Function in Neuroinflammation
Upregulated by IgG, Downregulated by Tolebrutinib			
CST7	Cystatin F	Down	Lysosomal cysteine peptidase inhibitor, involved in immune cell function.
MMP10	Matrix Metallopeptidase 10	Down	Involved in extracellular matrix remodeling, implicated in neuroinflammation.
RGS1	Regulator of G Protein Signaling 1	Down	Modulates chemokine signaling and immune cell trafficking.
Downregulated by IgG, Upregulated by Tolebrutinib			
KCNJ10	Potassium Inwardly Rectifying Channel Subfamily J Member 10	Up	Important for potassium buffering in glial cells, maintaining neuronal homeostasis.
P2RY1	Purinergic Receptor P2Y1	Up	Receptor for ADP, involved in microglial activation and motility.
P2RY13	Purinergic Receptor P2Y13	Up	Receptor for ADP, plays a role in microglial phagocytosis and ramification.



Experimental Protocols

This section outlines the key experimental protocols for the RNAseq analysis of microglial gene expression following **Tolebrutinib** treatment.

Primary Microglia Isolation

This protocol is adapted from methods for isolating microglia from rodent brain tissue using Magnetic-Activated Cell Sorting (MACS).

Materials:

- Adult mouse brains
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin (0.25%)
- DNase I
- Percoll
- CD11b Microbeads (Miltenyi Biotec)
- · MACS columns and separator

Procedure:

- Anesthetize and perfuse mice with ice-cold phosphate-buffered saline (PBS).
- Dissect the brains and place them in ice-cold DMEM.
- Mechanically dissociate the brain tissue and incubate with Trypsin and DNase I at 37°C for 30 minutes.



- Neutralize the enzymatic digestion with DMEM containing 10% FBS.
- Pass the cell suspension through a 70 μm cell strainer.
- Centrifuge the cell suspension and resuspend the pellet in a 30% Percoll solution.
- Carefully layer this suspension on top of a 70% Percoll solution and centrifuge to create a gradient.
- Collect the microglia from the interphase between the 30% and 70% Percoll layers.
- · Wash the collected cells with PBS.
- Incubate the cells with CD11b microbeads according to the manufacturer's instructions.
- Apply the cell suspension to a MACS column placed in a magnetic separator.
- Wash the column with PBS and then elute the CD11b-positive microglia.
- Assess cell purity and viability using immunocytochemistry for a microglial marker (e.g., lba1)
 and a viability stain (e.g., Trypan Blue).

Cell Culture and Tolebrutinib Treatment

Materials:

- Isolated primary microglia
- DMEM/F12 medium supplemented with 10% FBS, Penicillin-Streptomycin, and M-CSF
- Tolebrutinib (dissolved in DMSO)
- Complexed mouse IgG
- Vehicle control (DMSO)

Procedure:



- Plate the isolated microglia at a suitable density in culture plates and allow them to adhere and recover for 24 hours.
- Pre-treat the microglia with the desired concentration of Tolebrutinib or vehicle control for 1 hour.
- Stimulate the cells with complexed mouse IgG to activate the FcyR pathway.
- Incubate the cells for the desired time point (e.g., 6 hours for gene expression analysis).
- · Harvest the cells for RNA extraction.

RNA Extraction and Quality Control

Materials:

- RNeasy Mini Kit (Qiagen) or similar
- β-mercaptoethanol
- Ethanol (70%)
- RNase-free water
- Agilent 2100 Bioanalyzer or equivalent

Procedure:

- Lyse the harvested microglia in the appropriate buffer containing β-mercaptoethanol.
- Homogenize the lysate.
- Proceed with RNA extraction according to the manufacturer's protocol, including the oncolumn DNase digestion step.
- Elute the RNA in RNase-free water.
- Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).



• Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of 7 or higher is recommended for RNAseq.

RNAseq Library Preparation and Sequencing

Materials:

- NEBNext Ultra II RNA Library Prep Kit for Illumina or similar
- Poly(A) mRNA magnetic isolation module
- Illumina sequencing platform (e.g., NovaSeq, NextSeq)

Procedure:

- Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
- Fragment the mRNA under elevated temperature.
- Synthesize first-strand cDNA using reverse transcriptase and random primers.
- · Synthesize second-strand cDNA.
- Perform end-repair, A-tailing, and adapter ligation.
- Amplify the library by PCR.
- Purify the PCR products to create the final cDNA library.
- Assess the quality and quantity of the library.
- Sequence the libraries on an Illumina platform according to the manufacturer's instructions.

Bioinformatic Analysis

Software/Tools:

FastQC



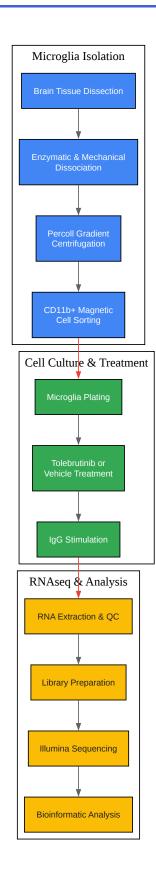
- Trimmomatic or similar for adapter trimming
- STAR or HISAT2 for alignment to a reference genome
- featureCounts or HTSeq for read counting
- DESeq2 or edgeR for differential gene expression analysis

Pipeline:

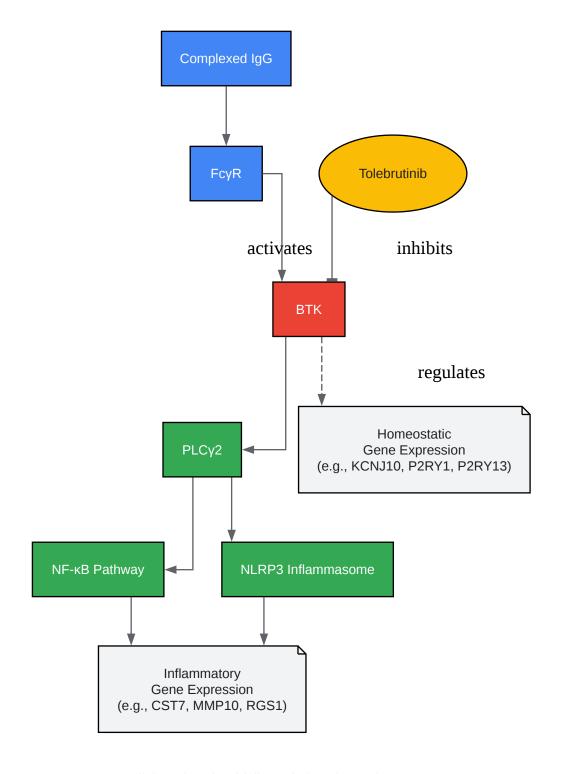
- Quality Control: Assess the raw sequencing reads for quality using FastQC.
- Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.
- Alignment: Align the trimmed reads to the appropriate reference genome (e.g., human or mouse).
- Read Counting: Quantify the number of reads mapping to each gene.
- Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the **Tolebrutinib**-treated and control groups. Set appropriate thresholds for significance (e.g., FDR < 0.05 and |log2(FoldChange)| > 0.585, which corresponds to a 1.5-fold change).
- Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological pathways modulated by **Tolebrutinib**.

Mandatory Visualizations









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